4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often include heating the mixture at high temperatures (140-220°C) for several hours .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs microwave-assisted synthesis. This method involves heating a mixture of p-aminobenzoic acid and PPA in a microwave oven, which significantly reduces reaction time and increases yield .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline involves its interaction with various molecular targets and pathways. The benzimidazole moiety allows it to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline
- 4-ethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline
- 4-methyl-N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]aniline
Uniqueness
4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17N3 |
---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
4-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C16H17N3/c1-12-7-9-13(10-8-12)17-11-16-18-14-5-3-4-6-15(14)19(16)2/h3-10,17H,11H2,1-2H3 |
InChI Key |
UIDZOGWOSWZXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.